SLM6031434

Description

Properties

IUPAC Name |

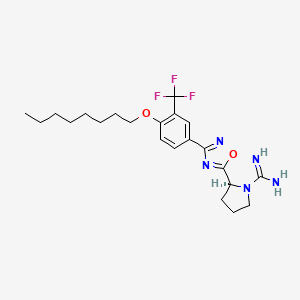

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOAECMLLBZNL-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SLM6031434

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism. This document elucidates the mechanism of action of this compound, focusing on its anti-fibrotic properties. By selectively targeting SphK2, this compound modulates the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and cellular consequences of this compound administration, supported by experimental data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction: The Role of Sphingosine Kinase 2 in Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A central mediator of fibrosis is the TGF-β signaling pathway. Sphingosine kinases (SphK1 and SphK2) are isoenzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive signaling lipid. While both isoforms produce S1P, they can have distinct, and sometimes opposing, cellular functions.

SphK2 has emerged as a key player in pro-fibrotic signaling. Inhibition of SphK2 has been shown to have therapeutic potential in pre-clinical models of fibrosis, particularly in the context of chronic kidney disease.

Core Mechanism of Action of this compound

This compound is a highly selective inhibitor of SphK2.[1] Its primary mechanism of action centers on the competitive inhibition of the sphingosine binding site of the SphK2 enzyme. This inhibition leads to two key downstream events that ultimately suppress the pro-fibrotic TGF-β signaling cascade.

Inhibition of SphK2 and Accumulation of Sphingosine

By blocking the catalytic activity of SphK2, this compound prevents the conversion of sphingosine to S1P. This leads to an intracellular accumulation of the substrate, sphingosine. This accumulation is a critical event, as sphingosine itself can act as a signaling molecule.

Upregulation of Smad7 Expression

The accumulation of intracellular sphingosine directly leads to an increase in the protein expression of Smad7.[1][2] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway.

Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its receptor complex, leading to the phosphorylation and activation of Smad2 and Smad3 (R-Smads). These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as collagen type 1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).

The this compound-induced upregulation of Smad7 potently antagonizes this pathway. Smad7 interferes with the phosphorylation of Smad2 and Smad3, thereby preventing their activation and subsequent downstream signaling.[2] This disruption of the TGF-β/Smad cascade is the cornerstone of the anti-fibrotic effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

References

SLM6031434: A Technical Guide to its Potency and Selectivity for Sphingosine Kinase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SLM6031434, a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2). This document outlines its biochemical potency, isoform selectivity, and its effects in cellular and in vivo models. Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Sphingosine Kinase 2 (SphK2) over its isoform, Sphingosine Kinase 1 (SphK1). Biochemical assays have determined its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) to be in the sub-micromolar range for SphK2. This selectivity is crucial for dissecting the specific roles of SphK2 in various physiological and pathological processes. This compound has been shown to modulate downstream signaling pathways, notably increasing the expression of the inhibitory Smad7, and has demonstrated anti-fibrotic effects in preclinical models of kidney disease.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against SphK2 and its selectivity over SphK1 have been quantified in multiple studies. The following tables summarize the key potency and selectivity data.

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.4 µM | SphK2 | [1][2] |

| Ki | 0.4 µM | mouse SphK2 | [3] |

| Ki | >20 µM | SphK1 | [3] |

| Selectivity | ~50-fold | SphK2 vs. SphK1 | [3] |

Table 1: In Vitro Potency and Selectivity of this compound

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Sphingosine Kinase 2 Signaling Pathway

References

The Selective SphK2 Inhibitor SLM6031434: A Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism. This document provides a comprehensive technical overview of the biochemical pathways modulated by this compound, with a focus on its anti-fibrotic properties. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of nephrology, fibrosis, and drug discovery.

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant global health burden with limited therapeutic options. Sphingolipid signaling has emerged as a key regulator of fibrotic processes. Sphingosine kinase 2 (SphK2) catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. Dysregulation of the SphK2/S1P axis has been implicated in the pathogenesis of renal fibrosis. This compound has been identified as a valuable research tool to investigate the therapeutic potential of SphK2 inhibition in mitigating fibrosis.

Mechanism of Action of this compound

This compound exerts its biological effects through the selective inhibition of SphK2. This inhibition leads to a shift in the cellular sphingolipid rheostat, characterized by an accumulation of sphingosine and a reduction of intracellular S1P. A key downstream consequence of this modulation is the upregulation of Smad7, an inhibitory Smad protein that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][2]

The Sphingolipid-TGFβ/Smad Signaling Axis

The following diagram illustrates the central role of this compound in modulating this critical fibrotic pathway.

References

The Sphingosine Kinase 2 Inhibitor SLM6031434: A Technical Guide to its Effects on Sphingolipid Metabolism and Anti-Fibrotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, its impact on sphingolipid metabolism, and its therapeutic potential, particularly in the context of renal fibrosis. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction to Sphingolipid Metabolism and Sphingosine Kinase 2

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, structure, and regulation. The metabolism of sphingolipids is a complex network of interconnected pathways involving the synthesis and degradation of key signaling molecules such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P).

Sphingosine kinases (SphK) exist in two isoforms, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form S1P. While both isoforms produce S1P, they often have distinct subcellular localizations and can exert opposing biological effects. SphK2 is implicated in various pathological processes, including fibrosis.

This compound: A Selective SphK2 Inhibitor

This compound is a small molecule inhibitor with high selectivity for SphK2 over SphK1. This selectivity allows for the specific interrogation of SphK2 function and offers a targeted approach for therapeutic intervention.

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound against SphK2 have been quantitatively determined through various in vitro assays.

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.4 µM | SphK2 | [1] |

| Ki | 0.4 µM | mouse SphK2 | [2] |

| Selectivity | ~50-fold | SphK2 over SphK1 | [2] |

Effect of this compound on Sphingolipid Metabolism

Inhibition of SphK2 by this compound leads to significant alterations in the cellular and systemic levels of key sphingolipid metabolites.

Accumulation of Sphingosine

By blocking the phosphorylation of sphingosine to S1P, this compound treatment results in the intracellular accumulation of its substrate, sphingosine.[1][3] This accumulation is a key event that triggers downstream signaling cascades.

Modulation of Sphingosine-1-Phosphate (S1P) Levels

The effect of this compound on S1P levels is context-dependent, a critical consideration for experimental design and interpretation.

-

In Vitro: In cultured cells, such as human podocytes and primary mouse renal fibroblasts, this compound treatment leads to a decrease in intracellular S1P levels due to the direct inhibition of its synthesis.

-

In Vivo: Paradoxically, systemic administration of this compound in mice results in an increase in blood S1P levels. This is attributed to the role of hepatic SphK2 in the clearance of circulating S1P. Inhibition of hepatic SphK2, therefore, impairs S1P clearance, leading to its accumulation in the blood.

This differential effect on S1P levels highlights the complex interplay between intracellular and extracellular sphingolipid signaling.

Anti-Fibrotic Effects of this compound

This compound has demonstrated significant anti-fibrotic efficacy, particularly in models of renal fibrosis. This effect is primarily mediated by the accumulation of sphingosine and the subsequent downstream signaling events.

Upregulation of Smad7

A key mechanism underlying the anti-fibrotic effects of this compound is the dose-dependent upregulation of Smad7 protein expression in renal fibroblasts. Smad7 is an inhibitory Smad that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway. By increasing Smad7, this compound effectively dampens the pro-fibrotic cascade initiated by TGF-β.

Reduction of Pro-Fibrotic Markers

Treatment with this compound has been shown to reduce the expression of key pro-fibrotic markers in response to TGF-β stimulation in vitro and in a mouse model of renal fibrosis in vivo.

| In Vitro (Primary Mouse Renal Fibroblasts) | Effect of this compound (3 µM, 16h) | Reference |

| Collagen I (Col1) | Reduced TGF-β induced expression | |

| Fibronectin-1 (FN-1) | Reduced TGF-β induced expression | |

| Connective Tissue Growth Factor (CTGF) | Reduced TGF-β induced expression | |

| Smad7 | Dose-dependently increased protein expression (0.3-10 µM, 16h) |

| In Vivo (Unilateral Ureteral Obstruction Mouse Model) | Effect of this compound (5 mg/kg, i.p., daily, 9 days) | Reference |

| Collagen Accumulation & ECM Deposition | Reduced | |

| α-Smooth Muscle Actin (α-SMA) | Decreased expression | |

| Col1, FN-1, CTGF (mRNA and protein) | Downregulated | |

| Sphingosine Accumulation | Increased | |

| Smad7 Expression | Increased | |

| Smad2 Phosphorylation | Reduced |

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway

Caption: Overview of Sphingolipid Metabolism and the Site of Action of this compound.

Anti-Fibrotic Signaling Pathway of this compound

Caption: Proposed Anti-Fibrotic Signaling Pathway of this compound.

Experimental Workflow: In Vivo Renal Fibrosis Model

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Detailed Experimental Protocols

In Vitro Inhibition of SphK2

-

Objective: To determine the IC50 of this compound for SphK2.

-

Methodology: A radiometric filter paper assay using [γ-³²P]ATP is a standard method.

-

Recombinant human SphK2 is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of sphingosine and [γ-³²P]ATP in an appropriate buffer.

-

The reaction mixture is spotted onto filter paper, and unincorporated [γ-³²P]ATP is washed away.

-

The amount of ³²P-labeled S1P is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analysis of Pro-Fibrotic Markers in Primary Renal Fibroblasts

-

Objective: To assess the effect of this compound on the expression of pro-fibrotic markers in vitro.

-

Methodology:

-

Isolate primary renal fibroblasts from mouse kidneys.

-

Culture cells to 80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.3-10 µM) for a specified duration (e.g., 16 hours).

-

In some conditions, stimulate with TGF-β (e.g., 5 ng/mL) for the final hours of incubation.

-

Harvest cells for protein and RNA analysis.

-

Western Blotting: Analyze protein lysates for the expression of Col1, FN-1, CTGF, and Smad7. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

-

qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of Col1a1, Fn1, and Ctgf. Normalize to a housekeeping gene (e.g., Gapdh).

-

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

-

Objective: To evaluate the anti-fibrotic efficacy of this compound in vivo.

-

Methodology:

-

Anesthetize adult male C57BL/6 mice.

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using a non-absorbable suture.

-

For sham-operated animals, expose the ureter without ligation.

-

Close the incision.

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 9 days).

-

At the end of the treatment period, euthanize the mice and harvest the kidneys for analysis.

-

Sphingolipid Analysis by LC-MS/MS

-

Objective: To quantify the levels of sphingosine and S1P in cells or tissues.

-

Methodology:

-

Lipid Extraction: Homogenize cells or tissues in a methanol-based solvent system containing internal standards (e.g., C17-sphingosine, C17-S1P). Perform a liquid-liquid extraction using chloroform and water.

-

LC Separation: Separate the lipid extracts using reverse-phase liquid chromatography with a C18 column. Use a gradient of mobile phases, typically containing water, methanol, and formic acid with ammonium formate.

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of sphingosine, S1P, and their internal standards.

-

Conclusion

This compound is a valuable research tool for investigating the role of SphK2 in health and disease. Its high selectivity and demonstrated anti-fibrotic effects, mediated through the accumulation of sphingosine and subsequent upregulation of the TGF-β signaling inhibitor Smad7, make it a promising candidate for further pre-clinical and clinical development for the treatment of fibrotic diseases, including chronic kidney disease. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting SphK2 with this compound.

References

The Pharmacological Profile of SLM6031434: A Selective Sphingosine Kinase 2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SLM6031434 is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, key quantitative metrics, and its demonstrated efficacy in preclinical models of fibrosis. The information presented is intended to support further research and development of this compound for therapeutic applications, particularly in the context of chronic kidney disease and other fibrotic disorders.

Introduction

Sphingosine 1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including proliferation, survival, migration, and inflammation[1]. The intracellular levels of S1P are primarily controlled by the activity of two sphingosine kinase isoforms, SphK1 and SphK2[1]. While both enzymes catalyze the phosphorylation of sphingosine to S1P, they exhibit different cellular localizations and are implicated in distinct, sometimes opposing, biological outcomes[2]. SphK2, in particular, has emerged as a promising therapeutic target, with its inhibition being explored in various pathologies, including cancer and fibrosis[1][2].

This compound has been identified as a highly selective inhibitor of SphK2. Its development offers a valuable chemical tool to dissect the specific roles of SphK2 and presents a potential therapeutic agent for diseases driven by aberrant SphK2 activity. This guide synthesizes the available preclinical data on this compound.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the catalytic activity of SphK2. This inhibition leads to two primary downstream consequences: a decrease in the production of S1P and an accumulation of its substrate, sphingosine.

The anti-fibrotic effects of this compound are strongly linked to its modulation of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. Specifically, by inhibiting SphK2, this compound leads to an increase in the protein expression of Smad7. Smad7 is an inhibitory Smad that acts as a negative regulator of the TGF-β/Smad signaling cascade. By upregulating Smad7, this compound effectively dampens the pro-fibrotic signals transduced by TGF-β, leading to reduced expression of extracellular matrix proteins.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized below.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 0.4 µM | SphK2 | |

| Kᵢ | 0.4 µM | Mouse SphK2 | |

| Selectivity | 40-fold | Over SphK1 | |

| Selectivity | 50-fold | Over SphK1 |

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, primarily focusing on its anti-fibrotic effects.

In Vitro Studies

| Cell Type | Concentration | Duration | Key Findings | Reference |

| Primary Mouse Renal Fibroblasts | 3 µM | 16 hours | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | |

| Primary Mouse Renal Fibroblasts | 0.3-10 µM | 16 hours | Dose-dependently increased Smad7 protein expression. | |

| Human Podocytes | 1 µM | 20 hours | Significantly increased cellular sphingosine levels. | |

| Human Podocytes | 1 µM | 24 hours | Upregulated nephrin and WT1 protein and mRNA expression. | |

| U937 Cells | Not specified | Not specified | Decreased levels of sphingosine-1-phosphate (S1P). |

In Vivo Studies

The anti-fibrotic efficacy of this compound was demonstrated in a mouse model of tubulointerstitial fibrosis.

| Model | Dosage | Duration | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) Mouse Model | 5 mg/kg, i.p. | Daily for 9 days | Attenuated renal interstitial fibrosis. Reduced collagen accumulation, ECM deposition, and α-SMA expression. Downregulated mRNA and protein levels of Col1, FN-1, and CTGF. Increased sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. Reduced macrophage infiltration. | |

| Wild-type Mice | 2 mg/kg | 2 hours | Doubled the blood S1P level. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols used in the key referenced studies.

In Vitro Inhibition of Profibrotic Markers

-

Cell Culture: Primary mouse renal fibroblasts are isolated and cultured.

-

Treatment: Cells are treated with this compound (e.g., 3 µM) for a specified duration (e.g., 16 hours) in the presence of TGF-β to induce a fibrotic response.

-

Analysis: Gene and protein expression of profibrotic markers such as Collagen type 1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF) are quantified using methods like quantitative real-time PCR (qRT-PCR) and Western blotting.

Unilateral Ureteral Obstruction (UUO) Animal Model

-

Animals: Male mice (e.g., C57BL/6) are used.

-

Surgical Procedure: The left ureter is ligated to induce obstruction, leading to progressive tubulointerstitial fibrosis. Sham-operated animals serve as controls.

-

Drug Administration: this compound is administered, for example, at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily for a period of 9 days. A vehicle group receives the delivery solution alone.

-

Tissue Collection and Analysis: After the treatment period, kidneys are harvested. One portion is fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen), while the other is processed for protein and RNA extraction.

-

Outcome Measures:

-

Histology: Assessment of collagen deposition and tissue morphology.

-

Immunohistochemistry: Staining for markers like α-smooth muscle actin (α-SMA) to identify myofibroblasts.

-

Western Blot/qRT-PCR: Quantification of fibrotic markers (Col1, FN-1, CTGF), Smad7, and phosphorylated Smad2.

-

Sphingolipid Quantification by LC-MS/MS

-

Sample Preparation: Blood or cell lysates are collected. Lipids are extracted using an organic solvent system.

-

Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for separation and detection.

-

Method: A reverse-phase C18 column is typically used for chromatographic separation. A binary solvent gradient (e.g., acetonitrile/water and isopropanol/acetonitrile with formic acid) is employed.

-

Quantification: Specific mass transitions for S1P and sphingosine are monitored in positive ion mode. Analyte peak areas are measured and quantified against a standard curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Sphingosine Kinase 2. Preclinical data strongly support its anti-fibrotic potential, primarily through the upregulation of the TGF-β pathway inhibitor, Smad7. The compound has demonstrated efficacy in reducing fibrosis in a validated animal model of chronic kidney disease. These findings validate SphK2 as a viable pharmacological target for fibrotic diseases and establish this compound as a lead compound for further therapeutic development. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the field.

References

In Vitro Characterization of SLM6031434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of SLM6031434, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). All quantitative data, experimental methodologies, and relevant signaling pathways are detailed to support further research and development efforts.

Core Compound Properties and Activity

This compound is a small molecule inhibitor that demonstrates high selectivity for SphK2, an enzyme pivotal in the sphingolipid metabolic pathway. Inhibition of SphK2 by this compound leads to a variety of anti-fibrotic effects, making it a compound of interest for chronic kidney disease and other fibrotic conditions.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Species | Reference |

| SphK2 | IC50 | 0.4 µM | - | [1][2] |

| SphK2 | Ki | 0.4 µM | mouse | [3] |

| SphK1 | Selectivity | 40-fold vs. SphK2 | - | [3] |

Table 2: Cellular Activity of this compound

| Cell Line/Type | Assay | Concentration | Effect | Reference |

| U937 cells | Sphingosine-1-phosphate (S1P) levels | - | Decreased S1P levels | [3] |

| Human podocytes | Cellular sphingosine levels | 1 µM (20 h) | Significantly increased | |

| Human podocytes | Nephrin and WT1 expression | 1 µM (24 h) | Upregulated protein and mRNA expression | |

| Primary mouse renal fibroblasts | TGFβ-induced profibrotic markers (Col1, FN-1, CTGF) | 3 µM (16 h) | Reduced expression | |

| Primary mouse renal fibroblasts | Smad7 protein expression | 0.3-10 µM (16 h) | Dose-dependently increased |

Mechanism of Action: Anti-Fibrotic Signaling Cascade

This compound exerts its anti-fibrotic effects by modulating the transforming growth factor-beta (TGF-β) signaling pathway. By inhibiting SphK2, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This leads to an intracellular accumulation of sphingosine, which in turn upregulates the expression of Smad7, an inhibitory Smad protein. Smad7 then antagonizes the pro-fibrotic TGF-β/Smad signaling cascade by preventing the phosphorylation of Smad2, a key step in the fibrotic process. This ultimately results in the downregulation of pro-fibrotic genes such as collagen type 1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).

References

An In-depth Technical Guide to the Target Validation of SLM6031434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for SLM6031434, a highly selective inhibitor of Sphingosine Kinase 2 (SphK2). The data presented herein validates SphK2 as a promising therapeutic target for fibrotic diseases, particularly chronic kidney disease.

Core Findings: this compound as a Selective SphK2 Inhibitor

This compound has been identified as a potent and highly selective inhibitor of Sphingosine Kinase 2. In vitro studies have demonstrated its significant affinity and inhibitory action against SphK2, with considerably lower activity against the isoform SphK1, highlighting its specificity.

| Parameter | Value | Species | Reference |

| IC50 (SphK2) | 0.4 µM | Not Specified | [1][2] |

| Ki (SphK2) | 0.4 µM | Mouse | [3] |

| Selectivity | 40-fold over SphK1 | Not Specified | |

| Selectivity | 50-fold over SphK1 | Not Specified | [3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by directly inhibiting SphK2. This inhibition leads to an accumulation of sphingosine and a subsequent increase in the expression of Smad7.[1][2][5] Smad7 is a crucial negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway.[5][6] By upregulating Smad7, this compound effectively counteracts the downstream effects of TGFβ, which include the expression of key fibrotic markers.

The proposed signaling pathway is visualized in the diagram below:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SLM6031434 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLM6031434 is a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell growth, proliferation, and inflammation.[2][3][4] By selectively inhibiting SphK2, this compound leads to the accumulation of cellular sphingosine, which in turn upregulates the expression of Smad7, an inhibitory protein of the TGF-β signaling pathway. This mechanism gives this compound significant anti-fibrotic properties, making it a valuable tool for studying and potentially treating fibrotic diseases, such as chronic kidney disease.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Species | Notes |

| IC50 | 0.4 µM | - | Half-maximal inhibitory concentration for SphK2. |

| Ki | 0.4 µM | Mouse | Inhibitor constant for SphK2. |

| Selectivity | 40-fold | - | Exhibits 40-fold greater selectivity for SphK2 over SphK1. |

Signaling Pathway of this compound

The mechanism of action of this compound involves the modulation of the TGF-β signaling pathway through the accumulation of sphingosine.

Caption: this compound inhibits SphK2, leading to sphingosine accumulation and Smad7 upregulation, which inhibits TGF-β signaling.

Experimental Protocols

The following are detailed protocols for utilizing this compound in cell culture experiments to study its anti-fibrotic effects.

Protocol 1: Inhibition of TGF-β-induced Fibrotic Markers in Primary Mouse Renal Fibroblasts

This protocol details the treatment of primary mouse renal fibroblasts with this compound to assess its effect on the expression of pro-fibrotic markers induced by TGF-β.

Materials:

-

Primary mouse renal fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human TGF-β1

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Reagents for RNA isolation and qPCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)

-

Reagents for protein lysis and Western blotting (e.g., RIPA buffer, protease inhibitors, antibodies against Col1, FN-1, CTGF, and a loading control like β-actin)

Experimental Workflow:

Caption: Workflow for assessing the anti-fibrotic effect of this compound on renal fibroblasts.

Procedure:

-

Cell Seeding: Seed primary mouse renal fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Prepare working solutions of this compound in serum-free DMEM. A final concentration of 3 µM is recommended.

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Following pre-treatment, add TGF-β1 to a final concentration of 10 ng/mL to induce a fibrotic response.

-

Incubate the cells for 16 hours at 37°C.

-

-

Cell Harvesting and Analysis:

-

For qPCR: Wash the cells with PBS and lyse them directly in the well using a suitable lysis reagent (e.g., TRIzol). Proceed with RNA isolation, cDNA synthesis, and qPCR analysis for Col1, FN-1, and CTGF mRNA levels.

-

For Western Blot: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Quantify total protein concentration, then perform SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against Collagen I, Fibronectin-1, and CTGF.

-

Protocol 2: Dose-Dependent Upregulation of Smad7 in Primary Mouse Renal Fibroblasts

This protocol is designed to determine the dose-dependent effect of this compound on the expression of the inhibitory protein Smad7.

Materials:

-

Same as Protocol 1, with the addition of a primary antibody against Smad7 for Western blotting.

Procedure:

-

Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

-

Serum Starvation: Follow step 3 from Protocol 1.

-

Treatment:

-

Prepare a range of this compound concentrations (e.g., 0.3, 1, 3, 10 µM) in serum-free DMEM.

-

Include a vehicle control (DMSO).

-

Treat the cells with the different concentrations of this compound or vehicle.

-

Incubate for 16 hours at 37°C.

-

-

Cell Harvesting and Analysis:

-

Harvest the cells and prepare protein lysates as described in Protocol 1.

-

Perform Western blot analysis using a primary antibody against Smad7 to assess its protein expression levels.

-

Protocol 3: Assessment of Cellular Sphingosine Levels in Human Podocytes

This protocol outlines a method to measure the direct effect of this compound on its target pathway by quantifying the accumulation of cellular sphingosine.

Materials:

-

Human podocytes

-

Appropriate cell culture medium for podocytes (e.g., RPMI-1640 with supplements)

-

This compound

-

Reagents and equipment for lipid extraction and mass spectrometry (LC-MS/MS)

Procedure:

-

Cell Culture: Culture human podocytes according to standard protocols until they are differentiated and ready for experimentation.

-

Treatment:

-

Treat the podocytes with 1 µM this compound or a vehicle control.

-

Incubate for 20 hours.

-

-

Lipid Extraction:

-

Wash the cells with PBS and harvest them.

-

Perform lipid extraction using an appropriate method, such as a modified Bligh-Dyer extraction.

-

-

Quantification by LC-MS/MS:

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of cellular sphingosine.

-

General Cell Culture and Reagent Handling Guidelines

-

Aseptic Technique: All cell culture work should be performed in a sterile biological safety cabinet to prevent contamination.

-

Reagent Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Prepare fresh working solutions by diluting the stock in cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including controls.

-

Cell Viability: It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound used are not cytotoxic.

-

Data Analysis: For qPCR, normalize the expression of target genes to a stable housekeeping gene. For Western blotting, normalize the protein bands of interest to a loading control. Statistical analysis should be performed to determine the significance of the observed effects.

References

Application Notes and Protocols for SLM6031434 in Renal Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological outcome of chronic kidney disease (CKD), leading to a progressive decline in renal function.[1][2] SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the pathogenesis of fibrosis.[3] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially ameliorate renal fibrosis in preclinical models. The primary mechanism of action for this compound's anti-fibrotic effects involves the inhibition of SphK2, leading to an accumulation of sphingosine, which in turn upregulates the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3]

Data Presentation

The following tables summarize the reported effects of this compound in preclinical models of renal fibrosis. Note: The quantitative data presented here is representative and based on qualitative descriptions from available research. For precise figures, refer to the primary publication by Heiden et al., 2021 in Cellular Signalling.

Table 1: In Vivo Efficacy of this compound in Unilateral Ureteral Obstruction (UUO) Mouse Model

| Parameter | Vehicle Control | This compound (5 mg/kg, i.p.) | Outcome |

| Collagen Accumulation | High | Reduced | Attenuation of interstitial fibrosis |

| α-SMA Expression | High | Decreased | Reduction in myofibroblast activation |

| Fibronectin-1 (FN-1) mRNA | High | Decreased | Inhibition of ECM protein expression |

| Collagen-1 (Col1) mRNA | High | Decreased | Inhibition of ECM protein expression |

| CTGF mRNA | High | Decreased | Downregulation of a key pro-fibrotic mediator |

| Smad7 Protein Expression | Low | Increased | Enhancement of TGF-β signaling inhibition |

| Smad2 Phosphorylation | High | Reduced | Suppression of pro-fibrotic signaling |

| Macrophage Infiltration (F4/80+) | High | Reduced | Attenuation of inflammation |

Table 2: In Vitro Effects of this compound on Primary Mouse Renal Fibroblasts

| Parameter (TGF-β1 stimulated) | Vehicle Control | This compound (0.3-10 µM) | Outcome |

| Smad7 Protein Expression | Low | Dose-dependently increased | Enhanced inhibition of TGF-β signaling |

| Collagen-1 (Col1) Expression | High | Reduced (at 3 µM) | Inhibition of ECM protein expression |

| Fibronectin-1 (FN-1) Expression | High | Reduced (at 3 µM) | Inhibition of ECM protein expression |

| CTGF Expression | High | Reduced (at 3 µM) | Downregulation of a key pro-fibrotic mediator |

| Cellular Sphingosine Levels | Normal | Significantly increased (at 1 µM in human podocytes) | Accumulation of the upstream substrate of SphK2 |

Signaling Pathway

The anti-fibrotic activity of this compound is centered on the modulation of the TGF-β signaling pathway through the inhibition of SphK2.

Caption: Mechanism of action of this compound in renal fibrosis.

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice

The UUO model is a well-established and robust method for inducing renal interstitial fibrosis.

Workflow:

Caption: Experimental workflow for the UUO mouse model.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the kidneys and ureters.

-

Isolate the left ureter.

-

Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 silk).

-

Ensure complete obstruction of urine flow.

-

The contralateral (right) kidney serves as an internal control.

-

For sham-operated controls, the ureter is mobilized but not ligated.

-

Close the incision in layers.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Treatment:

-

Administer this compound (5 mg/kg) or vehicle (e.g., saline with a suitable solvent) via intraperitoneal (i.p.) injection daily for 9 days, starting on the day of surgery.

-

-

Termination and Tissue Collection:

-

On day 9 post-surgery, euthanize the mice.

-

Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).

-

Harvest both the obstructed and contralateral kidneys.

-

-

Fibrosis Assessment:

-

Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

-

Immunohistochemistry: Stain sections for α-SMA to identify myofibroblasts and F4/80 for macrophages.

-

Gene Expression Analysis (RT-qPCR): Snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C. Extract RNA and perform RT-qPCR for fibrotic markers such as Col1a1, Fn1, and Ctgf.

-

Protein Analysis (Western Blot): Homogenize a portion of the kidney to extract protein. Perform Western blotting for α-SMA, fibronectin, collagen I, phospho-Smad2, and Smad7.

-

In Vitro Model: Primary Renal Fibroblast Culture

Workflow:

Caption: Experimental workflow for in vitro studies with primary renal fibroblasts.

Protocol:

-

Isolation of Primary Renal Fibroblasts:

-

Euthanize neonatal or adult mice and harvest the kidneys under sterile conditions.

-

Mince the kidney cortex and digest with an enzyme cocktail (e.g., collagenase and dispase) to obtain a single-cell suspension.

-

Culture the cells in DMEM supplemented with 10% FBS and antibiotics. Fibroblasts will adhere and proliferate.

-

Subculture the cells to enrich for the fibroblast population.

-

-

Cell Culture and Treatment:

-

Seed the primary renal fibroblasts in appropriate culture plates (e.g., 6-well or 12-well plates).

-

Once the cells reach approximately 80% confluency, serum-starve them for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle for 16 hours.

-

Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for a specified duration (e.g., 24-48 hours) to induce a fibrotic response.

-

-

Analysis:

-

Gene Expression (RT-qPCR): Lyse the cells and extract RNA. Perform RT-qPCR to quantify the mRNA levels of Col1a1, Fn1, and Ctgf.

-

Protein Expression (Western Blot): Lyse the cells and extract protein. Perform Western blotting to analyze the protein levels of collagen I, fibronectin, and Smad7.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SphK2 in the pathogenesis of renal fibrosis. The provided protocols for in vivo and in vitro models offer a framework for researchers to explore the anti-fibrotic potential of this compound and to further elucidate the underlying molecular mechanisms. These studies can contribute to the development of novel therapeutic strategies for chronic kidney disease.

References

Application Notes and Protocols: SLM6031434 in Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. A key pathological feature of IPF is the excessive accumulation of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. Sphingosine kinase 2 (SK2), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P), has emerged as a potential therapeutic target in fibrotic diseases. While the precise roles of different sphingosine kinases in pulmonary fibrosis are still under investigation, some studies suggest that inhibiting SK2 may offer a protective effect against the development of fibrosis.

SLM6031434 is a highly selective and potent inhibitor of SK2. It has demonstrated anti-fibrotic effects in preclinical models of renal fibrosis, where it was shown to attenuate collagen accumulation and the expression of fibrotic markers[1][2]. The proposed mechanism involves the upregulation of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway[1][2]. Although direct studies of this compound in pulmonary fibrosis are not yet available, its demonstrated anti-fibrotic activity in other tissues makes it a compelling candidate for investigation in the context of IPF and other fibrotic lung diseases.

These application notes provide a comprehensive overview of the potential use of this compound in pulmonary fibrosis research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound is a selective inhibitor of sphingosine kinase 2 (SK2). The proposed anti-fibrotic mechanism of action of this compound is based on its effects observed in a mouse model of renal fibrosis[1]. Inhibition of SK2 by this compound leads to an increase in the expression of Smad7, an inhibitory Smad protein. Smad7 plays a crucial role in the negative feedback regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis. By upregulating Smad7, this compound can potentially counteract the pro-fibrotic effects of TGF-β, leading to a reduction in the expression of key fibrotic mediators such as collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).

It is important to note that the role of sphingosine kinases in pulmonary fibrosis is complex, with some studies suggesting that inhibition of sphingosine kinase 1 (SphK1), but not SphK2, ameliorates bleomycin-induced pulmonary fibrosis. However, other research indicates that loss of SK2 activity is protective against bleomycin-induced fibrosis in mice. This highlights the need for further investigation to fully elucidate the specific roles of SK1 and SK2 in the pathogenesis of pulmonary fibrosis.

Data Presentation

The following tables summarize hypothetical quantitative data from proposed in vitro and in vivo experiments to assess the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Fibroblast-to-Myofibroblast Transition (FMT)

| Treatment Group | α-SMA Expression (Relative Fluorescence Units) | Collagen I Deposition (μg/mg protein) |

| Vehicle Control | 100 ± 8 | 5.2 ± 0.4 |

| TGF-β1 (10 ng/mL) | 350 ± 25 | 18.5 ± 1.2 |

| TGF-β1 + this compound (1 µM) | 210 ± 15 | 11.3 ± 0.9 |

| TGF-β1 + this compound (10 µM) | 125 ± 10 | 7.1 ± 0.6 |

| Nintedanib (1 µM) | 180 ± 12 | 9.8 ± 0.7 |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Ashcroft Score (Fibrosis Severity) | Lung Collagen Content (μ g/lung ) |

| Saline Control | 1.2 ± 0.3 | 150 ± 20 |

| Bleomycin + Vehicle | 6.8 ± 0.7 | 480 ± 55 |

| Bleomycin + this compound (10 mg/kg) | 4.5 ± 0.5 | 320 ± 40 |

| Bleomycin + this compound (30 mg/kg) | 3.1 ± 0.4 | 210 ± 30 |

| Bleomycin + Pirfenidone (100 mg/kg) | 3.9 ± 0.6 | 280 ± 35 |

Experimental Protocols

In Vitro Studies: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This protocol is adapted from established methods for studying fibroblast activation, a key event in pulmonary fibrosis.

Objective: To evaluate the effect of this compound on TGF-β1-induced differentiation of primary human lung fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts (derived from healthy donors or IPF patients)

-

Fibroblast growth medium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human TGF-β1

-

This compound

-

Nintedanib (positive control)

-

Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I

-

Secondary antibodies (fluorescently labeled)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Sircol Collagen Assay kit

Procedure:

-

Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium.

-

Seeding: Seed fibroblasts into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with this compound or Nintedanib at various concentrations for 1 hour.

-

Induction: Add TGF-β1 (10 ng/mL) to the wells (except for the vehicle control) and incubate for 48 hours.

-

Immunofluorescence Staining for α-SMA:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with anti-α-SMA primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Image Acquisition and Analysis: Capture images using a high-content imaging system and quantify the fluorescence intensity of α-SMA.

-

Collagen I Quantification:

-

Lyse the cells and measure the total protein concentration.

-

Quantify collagen deposition in the cell lysate using the Sircol Collagen Assay kit according to the manufacturer's instructions.

-

In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is based on the widely used bleomycin-induced lung fibrosis model in mice.

Objective: To determine the in vivo anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.

Animals:

-

C57BL/6 mice (male, 8-10 weeks old)

Materials:

-

Bleomycin sulfate

-

This compound

-

Pirfenidone (positive control)

-

Sterile saline

-

Anesthetics (e.g., ketamine/xylazine)

-

Hydroxyproline assay kit

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal instillation of bleomycin (1.5 - 3.0 mg/kg in 50 µL of sterile saline). Control mice receive saline only.

-

-

Treatment:

-

Begin treatment with this compound (e.g., 10 and 30 mg/kg, daily by oral gavage) or Pirfenidone (e.g., 100 mg/kg, daily by oral gavage) on day 7 post-bleomycin administration and continue until day 21. The vehicle control group receives the vehicle solution.

-

-

Euthanasia and Tissue Collection:

-

On day 21, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Perfuse the lungs and harvest them for histological analysis and collagen quantification.

-

-

Histological Analysis:

-

Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with Masson's trichrome to visualize collagen deposition.

-

Score the severity of fibrosis using the Ashcroft scoring system.

-

-

Lung Collagen Quantification:

-

Homogenize the remaining lung tissue.

-

Measure the hydroxyproline content, a major component of collagen, using a hydroxyproline assay kit.

-

Conclusion

This compound, as a selective SK2 inhibitor with demonstrated anti-fibrotic properties in preclinical models of renal fibrosis, represents a promising therapeutic candidate for pulmonary fibrosis research. The provided application notes and protocols offer a framework for investigating the efficacy of this compound in relevant in vitro and in vivo models of pulmonary fibrosis. Further studies are warranted to validate the therapeutic potential of SK2 inhibition with this compound for the treatment of IPF and other fibrotic lung diseases.

References

Application Notes and Protocols: Preparation of SLM6031434 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

SLM6031434 is a potent and selective inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid metabolic pathway.[1][2][3][4] By inhibiting SphK2, this compound decreases the levels of sphingosine-1-phosphate (S1P) and increases the levels of sphingosine. This mechanism of action confers anti-fibrotic properties, making this compound a valuable tool for research in areas such as chronic kidney disease. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided below. It is crucial to always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for the most accurate calculations.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀F₃N₅O₂·HCl | |

| Molecular Weight | 489.96 g/mol (often rounded to 490 g/mol ) | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥98% | |

| CAS Number | 1897379-34-8 |

Solubility Data

The solubility of this compound hydrochloride in common laboratory solvents is essential for preparing appropriate stock solutions.

| Solvent | Maximum Concentration | Notes | Reference |

| Water | 20 mM | ||

| 30 mg/mL (approx. 61.23 mM) | Sonication is recommended. | ||

| 40 mg/mL (approx. 81.64 mM) | Requires sonication and warming. | ||

| DMSO | 100 mM |

Experimental Protocols

Materials

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Sterile polypropylene microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

(Optional) Sonicator or water bath

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, which is a common starting concentration for many in vitro experiments.

-

Acclimatization: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 48.996 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are tightly sealed to protect from moisture.

Calculations for Stock Solution Preparation

The following formula can be used to calculate the required mass of this compound for a desired stock solution concentration and volume:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM stock solution:

-

Mass (mg) = (10 mmol/L) * (0.001 L) * (489.96 g/mol ) * (1000 mg/g) = 4.8996 mg

| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |

| 1 mM | 0.490 mg | 2.45 mg | 4.90 mg |

| 10 mM | 4.90 mg | 24.5 mg | 49.0 mg |

| 50 mM | 24.5 mg | 122.5 mg | 245.0 mg |

| 100 mM | 49.0 mg | 245.0 mg | 490.0 mg |

Note: Calculations are based on a molecular weight of 489.96 g/mol .

Visualizations

This compound Mechanism of Action

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting SphK2, it prevents the conversion of Sphingosine to S1P, leading to an accumulation of Sphingosine. This in turn increases the expression of Smad7, which is a negative regulator of the pro-fibrotic TGF-β signaling pathway.

Caption: Mechanism of this compound in inhibiting fibrosis.

Experimental Workflow for Stock Solution Preparation

This workflow diagram outlines the key steps for preparing a stock solution of this compound, from initial calculations to final storage.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: SLM6031434 Treatment of Primary Renal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway of chronic kidney disease (CKD) leading to end-stage renal failure.[1] Primary renal fibroblasts are key effector cells in the development of renal fibrosis, representing a critical target for anti-fibrotic therapies.[2][3] SLM6031434 is a highly selective and potent inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in pro-fibrotic signaling pathways.[4][5] These application notes provide a detailed overview and experimental protocols for the use of this compound in primary renal fibroblast culture to investigate its anti-fibrotic effects.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting SphK2, leading to an accumulation of its substrate, sphingosine. This increase in intracellular sphingosine upregulates the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade. By increasing Smad7, this compound effectively dampens the downstream signaling that leads to the expression of key fibrotic proteins.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on primary renal fibroblasts.

Table 1: Effect of this compound on Profibrotic Marker Expression in TGF-β1-stimulated Primary Mouse Renal Fibroblasts

| Treatment | Concentration (µM) | Incubation Time (h) | Collagen-1 (Col1) Expression | Fibronectin-1 (FN-1) Expression | Connective Tissue Growth Factor (CTGF) Expression |

| TGF-β1 | - | 16 | Upregulated | Upregulated | Upregulated |

| TGF-β1 + this compound | 3 | 16 | Reduced | Reduced | Reduced |

Data extracted from supplementary information in a study by Schwalm S, et al.

Table 2: Dose-Dependent Effect of this compound on Smad7 Protein Expression in Primary Mouse Renal Fibroblasts

| This compound Concentration (µM) | Incubation Time (h) | Smad7 Protein Expression |

| 0.3 | 16 | Increased |

| 1 | 16 | Increased |

| 3 | 16 | Increased |

| 10 | 16 | Increased |

Data extracted from supplementary information in a study by Schwalm S, et al.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on primary renal fibroblasts.

Protocol 1: Isolation and Culture of Primary Mouse Renal Fibroblasts

This protocol is adapted from established methods for primary fibroblast isolation.

Materials:

-

Kidneys from C57BL/6 mice

-

Hank's Balanced Salt Solution (HBSS)

-

Collagenase Type XI-S (Sigma-Aldrich)

-

0.05% Trypsin-EDTA

-

Fibroblast Culture Medium: DMEM, 10% Fetal Calf Serum, 1% MEM Nonessential Amino Acids, 1% Penicillin/Streptomycin

-

Sterile dissection tools, petri dishes, centrifuge tubes, and cell culture flasks

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Aseptically remove the kidneys and place them in ice-cold HBSS.

-

In a sterile petri dish, remove the renal capsule and mince the cortical tissue into small pieces (<1 mm³).

-

Transfer the minced tissue to a conical tube containing collagenase solution (1000 U/mL in HBSS) and incubate at 37°C for 25-30 minutes with gentle agitation.

-

Centrifuge the digest at 1000 rpm for 5 minutes, discard the supernatant.

-

Wash the cell pellet with HBSS and centrifuge again.

-

Resuspend the pellet in 0.05% Trypsin-EDTA and incubate at 37°C for 20 minutes.

-

Neutralize the trypsin with an equal volume of Fibroblast Culture Medium and centrifuge.

-

Resuspend the cell pellet in fresh Fibroblast Culture Medium and plate in a T75 flask.

-

Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.

Protocol 2: Induction of Fibrosis and Treatment with this compound

Materials:

-

Confluent primary renal fibroblasts (passage 2-4)

-

Serum-free DMEM

-

Recombinant human TGF-β1 (R&D Systems)

-

This compound (MedChemExpress)

-

6-well cell culture plates

Procedure:

-

Seed primary renal fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells in serum-free DMEM for 12-24 hours.

-

Pre-treat the cells with this compound at desired concentrations (e.g., 0.3, 1, 3, 10 µM) for 1 hour.

-

Induce fibrosis by adding TGF-β1 (typically 2-10 ng/mL) to the medium. Include a vehicle control (DMSO) and a TGF-β1 only control.

-

Incubate for the desired time period (e.g., 16, 24, or 48 hours).

-

Harvest the cells for downstream analysis (e.g., Western blotting, qPCR).

Protocol 3: Western Blot Analysis of Fibrotic Markers

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Collagen I, anti-Fibronectin, anti-CTGF, anti-Smad7, anti-α-SMA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound presents a promising therapeutic agent for the inhibition of renal fibrosis. The protocols outlined in these application notes provide a foundation for researchers to investigate the anti-fibrotic effects of this compound in a physiologically relevant in vitro model of primary renal fibroblasts. Further investigation into the downstream effects and potential synergistic interactions of this compound will contribute to a deeper understanding of its therapeutic potential in chronic kidney disease.

References

- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Natural Small Molecule Mitigates Kidney Fibrosis by Targeting Cdc42‐mediated GSK‐3β/β‐catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Role of Human Primary Renal Fibroblast in TGF-β1-Mediated Fibrosis-Mimicking Devices | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: SLM6031434 in the Unilateral Ureteral Obstruction (UUO) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unilateral Ureteral Obstruction (UUO) is a widely utilized experimental model that mimics the tubulointerstitial fibrosis characteristic of chronic kidney disease (CKD).[1][2][3][4][5] The model involves the ligation of one ureter, leading to obstructed urine flow, tubular injury, interstitial inflammation, and progressive fibrosis. SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme involved in the production of the bioactive lipid sphingosine-1-phosphate (S1P), which plays a role in various cellular processes including inflammation and fibrosis. These application notes provide a comprehensive overview of the use of this compound in the UUO model, detailing its anti-fibrotic mechanism and providing protocols for its application.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting SphK2, which leads to an accumulation of its substrate, sphingosine. This accumulation has been shown to upregulate the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. By increasing Smad7, this compound effectively dampens the downstream signaling cascade that leads to the expression of key pro-fibrotic genes. Additionally, inhibition of SphK2 by this compound has been shown to reduce renal inflammation by decreasing macrophage infiltration and the expression of pro-inflammatory cytokines.

Signaling Pathway of this compound in Attenuating Renal Fibrosis

Caption: Mechanism of this compound in renal fibrosis.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in UUO Mouse Model

| Parameter | Vehicle Control (UUO) | This compound (5 mg/kg) + UUO | Outcome | Reference |

| Fibrosis Markers | ||||

| Collagen Accumulation | Increased | Reduced | Attenuation of fibrosis | |

| α-SMA Expression | Increased | Decreased | Reduction in myofibroblast activation | |

| Col1 mRNA & Protein | Upregulated | Downregulated | Decreased collagen synthesis | |

| FN-1 mRNA & Protein | Upregulated | Downregulated | Decreased fibronectin deposition | |

| CTGF mRNA & Protein | Upregulated | Downregulated | Reduced pro-fibrotic signaling | |

| Signaling Molecules | ||||

| Smad7 Expression | Decreased | Increased | Inhibition of TGF-β pathway | |

| p-Smad2 Levels | Increased | Reduced | Inhibition of TGF-β pathway | |

| Sphingosine Levels | Baseline | Increased | Target engagement of SphK2 | |

| Inflammation | ||||

| F4/80+ Macrophage Infiltration | Increased | Reduced | Anti-inflammatory effect | |

| iNOS mRNA | Upregulated | Downregulated | Reduction in pro-inflammatory macrophages | |

| Mcr1 mRNA | Upregulated | Downregulated | Modulation of macrophage phenotype |

Table 2: In Vitro Efficacy of this compound in Renal Cells

| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |

| Primary Mouse Renal Fibroblasts | This compound | 0.3-10 µM | 16 h | Dose-dependent increase in Smad7 protein expression | |

| Primary Mouse Renal Fibroblasts | This compound + TGF-β | 3 µM | 16 h | Reduction in TGF-β-induced Col1, FN-1, and CTGF expression | |

| Human Podocytes | This compound | 1 µM | 20 h | Significant increase in cellular sphingosine levels | |

| Human Podocytes | This compound | 1 µM | 24 h | Upregulation of nephrin and WT1 protein and mRNA expression |

Experimental Protocols

Experimental Workflow for In Vivo UUO Study

Caption: Workflow for UUO mouse model and this compound treatment.

Protocol 1: Unilateral Ureteral Obstruction (UUO) Mouse Model

-

Animals: Use male C57BL/6 mice, 8-10 weeks of age.

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Procedure:

-

Place the anesthetized mouse on a heated surgical pad to maintain body temperature.

-

Make a midline abdominal incision to expose the kidneys and ureters.

-

Isolate the left ureter and ligate it at two points using 4-0 silk suture.

-

Ensure complete obstruction of the ureter.

-

Reposition the abdominal contents and close the incision in layers.

-

The contralateral (right) kidney serves as an internal control.

-

-

Post-operative Care:

-

Administer analgesics as per IACUC guidelines.

-

Monitor the animals for recovery and signs of distress.

-

Provide easy access to food and water.

-

Protocol 2: Administration of this compound

-

Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose (CMC) in saline.

-

Dosage: A dose of 5 mg/kg body weight has been shown to be effective.

-

Administration Schedule:

-

Begin treatment on the day of or the day after UUO surgery.

-

Administer the drug daily via i.p. injection for a period of 9 days.

-

The vehicle control group should receive an equivalent volume of the vehicle solution.

-

Protocol 3: Tissue Harvesting and Analysis

-

Euthanasia and Tissue Collection:

-

At the end of the treatment period (e.g., day 9 post-UUO), euthanize the mice using an approved method.

-

Perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.

-

Harvest both the obstructed (left) and contralateral (right) kidneys.

-

-

Sample Processing:

-

For histology and immunohistochemistry, fix a portion of the kidney in 4% paraformaldehyde and embed in paraffin.

-

For RNA and protein analysis, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.

-

-

Analysis Methods:

-

Histology: Perform Masson's trichrome or Sirius red staining on paraffin sections to assess collagen deposition and fibrosis.

-

Immunohistochemistry: Stain for markers of fibrosis (e.g., α-SMA, fibronectin) and inflammation (e.g., F4/80 for macrophages).

-

Quantitative PCR (qPCR): Extract total RNA from kidney tissue and perform reverse transcription followed by qPCR to measure the mRNA expression levels of genes of interest (e.g., Col1a1, Fn1, Acta2, Ctgf, Smad7, Nos2, Mrc1).

-

Western Blotting: Extract total protein from kidney tissue and perform Western blot analysis to determine the protein levels of key signaling molecules (e.g., α-SMA, Collagen I, Fibronectin, p-Smad2, Smad7).

-

This compound is a valuable research tool for investigating the role of SphK2 in the pathogenesis of renal fibrosis. Its demonstrated efficacy in the UUO model, through the modulation of the TGF-β/Smad7 axis and reduction of inflammation, highlights SphK2 as a promising therapeutic target for chronic kidney disease. The protocols and data presented provide a foundation for researchers to further explore the therapeutic potential of SphK2 inhibition in kidney disease and other fibrotic conditions.

References

- 1. Validation of highly selective sphingosine kinase 2 inhibitors this compound and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unilateral ureteral obstruction: beyond obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 5. krcp-ksn.org [krcp-ksn.org]

Measuring Sphingosine Kinase 2 (SphK2) Inhibition with SLM6031434: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine Kinase 2 (SphK2), an isozyme of Sphingosine Kinase 1 (SphK1), is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This enzymatic reaction is a key regulatory point in the sphingolipid signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, apoptosis, and inflammation.[2][3][4] Dysregulation of SphK2 activity has been implicated in various pathological conditions such as cancer, fibrosis, and neurodegenerative disorders.[1][5] Consequently, SphK2 has emerged as a promising therapeutic target for drug discovery and development.

SLM6031434 is a potent and highly selective small molecule inhibitor of SphK2.[6][7] This document provides detailed application notes and protocols for utilizing this compound to measure and characterize SphK2 inhibition in both biochemical and cellular contexts.

SphK2 Signaling Pathway

SphK2 is predominantly localized in the nucleus, endoplasmic reticulum, and mitochondria.[8] The S1P produced by SphK2 can act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), initiating downstream signaling cascades.[3][8] A key intracellular role of nuclear SphK2/S1P is the inhibition of histone deacetylases (HDACs), thereby influencing epigenetic regulation of gene expression.[1][8]